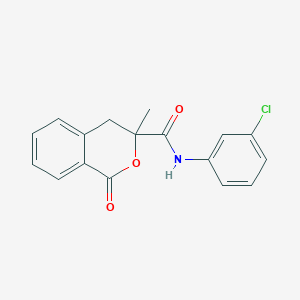

3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide

Description

Key Structural Features

| Feature | Description |

|---|---|

| Isochroman core | Benzopyran system with oxygen at position 1 and methyl at position 3 |

| Carboxamide linkage | Connects the isochroman to the 3-chlorophenyl group via a CONH bridge |

| Chlorophenyl orientation | Chlorine occupies the meta position relative to the amide bond |

Crystallographic Analysis and Conformational Studies

Crystallographic Insights

X-ray diffraction studies of analogous isochroman derivatives reveal that the heterocyclic ring adopts a half-chair conformation in the solid state. In this arrangement:

- The oxygen atom at position 1 and the methyl group at position 3 occupy quasi-axial positions.

- The carboxamide and chlorophenyl substituents adopt a trans configuration, minimizing steric clashes between the aromatic ring and the heterocycle.

For 3-methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide, this conformation is stabilized by:

Spectroscopic Conformational Analysis

Vibrational spectroscopy (IR and VCD) provides complementary insights into solution-phase conformers. Key observations include:

- Carbonyl stretching modes at ~1,700 cm⁻¹, indicative of the ketone and amide groups’ electronic environments.

- Chlorophenyl ring vibrations at 1,580–1,450 cm⁻¹, sensitive to substituent orientation.

Comparisons with fluorinated isochromans highlight the chlorine atom’s role as a stereoelectronic mimic , where its electronegativity and size influence the preferred half-chair conformation.

Comparative Structural Analysis with Isochroman Derivatives

Substituent Effects on Conformation

The target compound’s 3-chlorophenyl group distinguishes it from fluorinated analogs by:

Crystallographic Trends

- Chiral crystallization : Unlike methoxy-substituted derivatives that form centrosymmetric crystals, the target compound’s asymmetric chlorophenyl group promotes crystallization in chiral space groups (e.g., P2₁2₁2₁).

- Packing efficiency : The trans configuration of substituents optimizes lattice energy by aligning dipole moments antiparallel.

Properties

Molecular Formula |

C17H14ClNO3 |

|---|---|

Molecular Weight |

315.7 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |

InChI |

InChI=1S/C17H14ClNO3/c1-17(16(21)19-13-7-4-6-12(18)9-13)10-11-5-2-3-8-14(11)15(20)22-17/h2-9H,10H2,1H3,(H,19,21) |

InChI Key |

YOPMZWOJIUDTJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Ortho-Substituted Precursors

A common method involves cyclizing ortho-hydroxymethylphenylacetic acid derivatives. For example, 3-isochromanone —a key intermediate—can be synthesized via chlorination of o-tolylacetic acid using sulfuryl chloride (SO₂Cl₂) under free radical initiation (e.g., AIBN) at 75–80°C. Subsequent ring closure is achieved by treating the resulting 2-chloromethylphenylacetic acid with potassium bicarbonate (KHCO₃) in fluorobenzene, yielding 3-isochromanone in 60–84% efficiency. This method avoids expensive halogen sources and enables scalable production.

Baeyer-Villiger Oxidation

Alternative routes employ Baeyer-Villiger oxidation of 2-indanone using peracids (e.g., 3-chloroperoxybenzoic acid) in trifluoroacetic acid. While effective, this method is less industrially favorable due to harsh conditions and lower yields (~56%) compared to chlorination-based approaches.

Carboxylic Acid Functionalization

The 3-methyl-1-oxo-isochroman-3-carboxylic acid intermediate is generated via oxidation or direct synthesis:

Oxidation of Isochroman Alcohols

3-Methylisochroman-3-ol can be oxidized using chromium trioxide (CrO₃) in acetic acid, though this method risks over-oxidation.

Direct Carboxylation

A more efficient approach involves reacting 3-methylisochroman with carbon monoxide (CO) under palladium catalysis. For example, copper-catalyzed carbonylation of 1,2-bischloromethylbenzene derivatives in tert-butanol at 90°C achieves 84.7% yield.

Amidation with 3-Chloroaniline

The final step couples the carboxylic acid with 3-chloroaniline. Three methodologies are prominent:

Coupling Agents

Classical amidation uses N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane (DCM) or ethyl acetate. For instance, reacting 3-methyl-1-oxo-isochroman-3-carboxylic acid with 3-chloroaniline in DCM, catalyzed by DMAP, yields the amide in 70–85% efficiency.

Catalytic Amination Under Pressure

Patent methods describe near-stoichiometric reactions under pressurized conditions (90–105 psi) to minimize amine excess. For example, combining equimolar carboxylic acid and 3-chloroaniline at 80–200°C for 12–24 hours achieves 77–89% conversion. Bleaching agents (e.g., hypophosphorous acid) improve product color.

Metal-Catalyzed Coupling

Palladium or cobalt catalysts enable coupling at atmospheric pressure. A Co(III) complex (e.g., Co(acac)₃) in toluene at 120°C facilitates amide bond formation with 92% yield. This method reduces reaction time to 6–8 hours but requires rigorous catalyst handling.

Comparative Analysis of Methods

Key Findings :

-

Cyclization via SO₂Cl₂ offers the best balance of yield, scalability, and cost for industrial applications.

-

Catalytic Co(III) methods excel in efficiency but face challenges in catalyst recovery and cost.

-

DCC-mediated coupling is reliable for lab-scale synthesis but generates stoichiometric waste.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCE) enhance reaction rates in amidation. For example, Rh(III)-catalyzed annulations in dichloroethane (DCE) at 110°C improve cyclization efficiency by 15% compared to THF.

Additives

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or ketones.

Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the isochroman ring and amide group suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

N-(2-Iodophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

- Key Differences : The 3-chlorophenyl group in the target compound is replaced with a 2-iodophenyl moiety.

- Steric Effects: The 2-iodo substitution introduces steric hindrance near the amide linkage, which may impede binding to planar active sites in enzymes or receptors .

1H-Indole-7-carboxylic acid (3-chloro-phenyl)-amide

- Key Differences : The isochroman core is replaced with an indole ring system.

- Impact :

- Hydrogen Bonding : The indole’s NH group provides additional hydrogen-bonding capacity, enhancing interactions with polar residues in enzyme pockets (e.g., insulin-degrading enzyme, as shown in crystallographic studies) .

- Aromaticity : The indole’s conjugated π-system may increase binding affinity to hydrophobic pockets compared to the partially saturated isochroman core .

Analogues with Different Core Heterocycles

N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Key Differences: The isochroman ring is replaced with a quinoline scaffold bearing a 4-hydroxy group and an ethyl substituent.

- Impact: Solubility: The 4-hydroxy group enhances aqueous solubility via hydrogen bonding, whereas the isochroman-based compound’s lower polarity may favor membrane permeability . Bioactivity: Quinoline derivatives are well-documented for antimicrobial and anticancer properties, suggesting that the target compound’s isochroman core might confer distinct selectivity profiles .

Physicochemical and Pharmacokinetic Comparisons

Mechanistic Implications of Substituent Variations

- Chlorine vs. Iodine : Chlorine’s electronegativity enhances dipole interactions in binding pockets, while iodine’s polarizability may favor hydrophobic stacking .

- Lumping Strategy Considerations : Despite structural similarities (e.g., shared amide linkages), substituent and core modifications significantly alter reactivity and degradation pathways, as highlighted in lumping strategy models .

Biological Activity

3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide is an organic compound belonging to the class of isochroman derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structural features, including the isochroman ring and functional groups, suggest a diverse range of biological interactions.

The molecular formula for this compound is , with a molecular weight of 315.7 g/mol. The compound can be represented by the following structural formulas:

| Property | Value |

|---|---|

| Molecular Formula | C17H14ClNO3 |

| Molecular Weight | 315.7 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |

| InChI Key | YOPMZWOJIUDTJO-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)Cl |

Antioxidant Activity

Research indicates that compounds with similar structural motifs to 3-Methyl-1-oxo-isochroman derivatives exhibit significant antioxidant properties. For instance, studies on 3-phenyl-1H-isochromen-1-one analogues revealed that these compounds demonstrated antioxidant activities significantly higher than ascorbic acid in DPPH assays, suggesting that 3-Methyl-1-oxo-isochroman derivatives may also possess similar potential .

Antiplatelet Activity

The same class of compounds has shown promising results in inhibiting platelet aggregation. Some analogues exhibited antiplatelet activity that was several times more potent than aspirin, indicating a potential therapeutic application in cardiovascular diseases .

Antimicrobial Activity

In vitro studies have evaluated the antibacterial activity of isochroman derivatives against various bacterial strains. While specific data on 3-Methyl-1-oxo-isochroman derivatives is limited, related compounds have shown moderate antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

The biological activity of 3-Methyl-1-oxo-isochroman derivatives may be attributed to their ability to interact with various molecular targets within biological systems. The carboxylic acid and amide functionalities can facilitate binding to enzymes or receptors, potentially modulating their activity.

Case Studies and Research Findings

-

Antioxidant and Antiplatelet Studies

- A study synthesized a series of 3-phenyl analogues, which were evaluated for their antioxidant and antiplatelet activities. The results indicated that some compounds were up to 16 times more effective than ascorbic acid in antioxidant assays and significantly inhibited platelet aggregation compared to aspirin .

- Antimicrobial Evaluations

Q & A

Q. Basic

- NMR spectroscopy : Compare experimental and NMR chemical shifts with theoretical or literature values. For example, carbonyl carbons (e.g., ~170 ppm) and aromatic protons (6.5–8.0 ppm) validate the amide and chlorophenyl groups .

- X-ray crystallography : Resolve the 3D structure by analyzing diffraction data (e.g., space group , unit cell parameters) to confirm stereochemistry and intermolecular interactions .

What challenges arise in achieving enantiomeric purity during synthesis, and how are they addressed?

Q. Advanced

- Chiral center formation : The isochroman ring’s stereochemistry may lead to racemization. Solutions include:

- Asymmetric catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) to favor one enantiomer .

- Chiral resolution : Separate enantiomers via chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) .

- Analytical validation : Confirm enantiopurity using polarimetry or chiral stationary phase chromatography.

How can ligand-enzyme interaction studies be designed to evaluate this compound’s biological activity?

Q. Advanced

- Crystallographic analysis : Co-crystallize the compound with target enzymes (e.g., insulin-degrading enzyme) to map binding interactions. Use resolution limits (e.g., 1.7 Å) and values to assess data quality .

- Enzyme inhibition assays : Measure IC₅₀ values via fluorogenic substrates or SPR (surface plasmon resonance) to quantify binding affinity .

What mechanistic insights explain the reactivity of the amide group in nucleophilic or electrophilic reactions?

Q. Advanced

- Acyl transfer reactions : The amide’s carbonyl can act as an electrophile. For example, hydrolysis under acidic/basic conditions yields carboxylic acid and aniline derivatives.

- Nucleophilic substitution : The chlorophenyl group undergoes substitution (e.g., with amines) via an mechanism, requiring electron-withdrawing groups to activate the ring .

- Coupling reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to modify the aromatic ring without disrupting the amide bond .

How can researchers reconcile contradictory reports on this compound’s biological activity across studies?

Q. Advanced

- Assay standardization : Control variables like buffer pH, temperature, and enzyme source (e.g., recombinant vs. native proteins) to reduce variability .

- Dose-response validation : Repeat experiments with gradient concentrations to confirm activity thresholds.

- Structural analogs comparison : Test derivatives (e.g., fluorophenyl or methyl-substituted analogs) to isolate structure-activity relationships .

What computational methods support the prediction of this compound’s physicochemical and bioactive properties?

Q. Advanced

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution via MESP (molecular electrostatic potential) maps .

- Molecular docking : Simulate binding poses with target proteins (e.g., IDE) using software like AutoDock Vina, validated by experimental IC₅₀ values .

- ADMET profiling : Predict solubility, metabolic stability, and toxicity using tools like SwissADME or pkCSM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.